1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
Overview
Description
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide typically involves multiple steps. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide has several scientific research applications:
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole rings contribute to the compound’s stability and binding affinity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-4-sulfonamide
- 1-(chloromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N5O2S/c1-3-17-9(4-5-14-17)7-16(2)21(19,20)10-6-15-18(8-10)11(12)13/h4-6,8,11H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMGUUYDUBBHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CN(N=C2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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